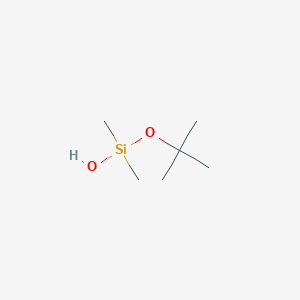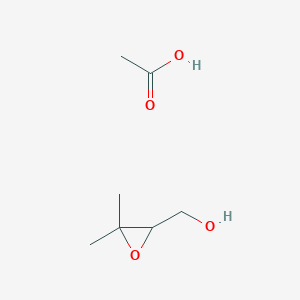![molecular formula C15H16BrNO2 B14419866 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide CAS No. 82746-45-0](/img/structure/B14419866.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide is a chemical compound with the molecular formula C15H16BrNO2 It is known for its unique structure, which includes a pyridinium ring substituted with a 4-methoxyphenyl group and a 2-oxoethyl group
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridinium Salt: The resulting acylated product is then reacted with 2-methylpyridine in the presence of a brominating agent like hydrogen bromide to form the pyridinium salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the bromide ion.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to enhance reaction rates.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide can be compared with other similar compounds, such as:
- 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-methylpyridinium bromide
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-methylquinolinium bromide
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methylquinolinium bromide
These compounds share structural similarities but differ in the position of substituents on the aromatic ring or the type of heterocyclic ring. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
82746-45-0 |
|---|---|
Molekularformel |
C15H16BrNO2 |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-12-5-3-4-10-16(12)11-15(17)13-6-8-14(18-2)9-7-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YWCASSMCYMTDGP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


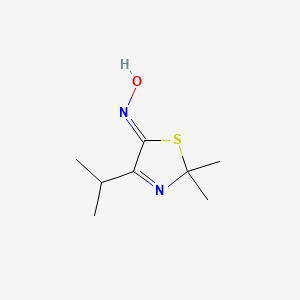
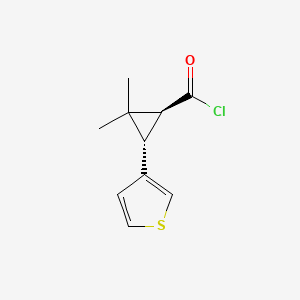
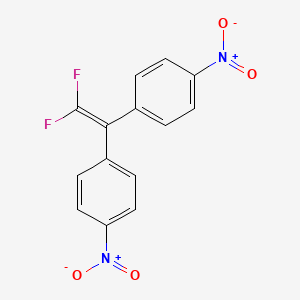
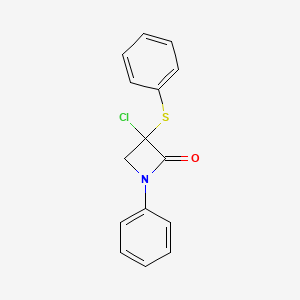

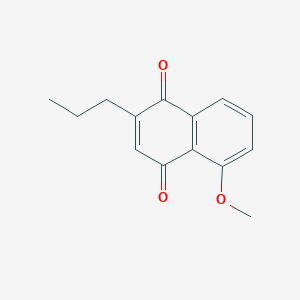
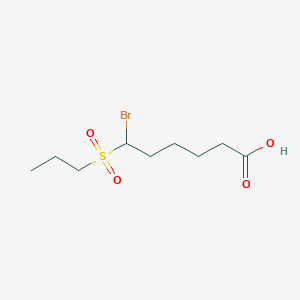
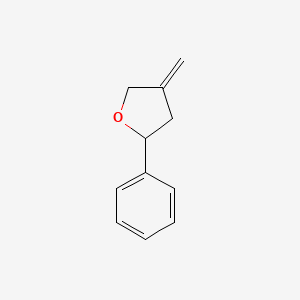
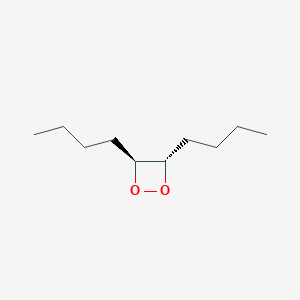
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
